N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-(5-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
N-{(E)-1-[5-(4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE is a complex organic compound that features a combination of fluorophenyl, furyl, and benzoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE typically involves a multi-step process. One common route includes the condensation of 5-(4-fluorophenyl)-2-furaldehyde with 4-(5-methyl-1,3-benzoxazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The industrial process would also include rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[5-(4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(E)-1-[5-(4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{(E)-1-[5-(4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE
- **N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE
Uniqueness
N-{(E)-1-[5-(4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H17FN2O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C25H17FN2O2/c1-16-2-12-24-22(14-16)28-25(30-24)18-5-9-20(10-6-18)27-15-21-11-13-23(29-21)17-3-7-19(26)8-4-17/h2-15H,1H3 |
InChI Key |
ABUBBXJJEWABPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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